Bienvenue dans la boutique en ligne BenchChem!

N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide

Physicochemical Profiling Lipophilicity Medicinal Chemistry

N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide (CAS 88013-18-7) is a synthetic heterocyclic small molecule belonging to the imidazo[2,1-b][1,3,4]thiadiazole fused bicyclic class, bearing a phenyl substituent at the 6-position and an N-propylacetamide moiety at the 2-position. With a molecular formula of C15H16N4OS and an exact mass of 300.10400 Da, its computed logP of 3.22 and polar surface area (PSA) of 78.74 Ų place it in a moderately lipophilic drug-like physicochemical space distinct from its closest N-methyl analog.

Molecular Formula C15H16N4OS
Molecular Weight 300.4 g/mol
CAS No. 88013-18-7
Cat. No. B12928152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide
CAS88013-18-7
Molecular FormulaC15H16N4OS
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCCN(C1=NN2C=C(N=C2S1)C3=CC=CC=C3)C(=O)C
InChIInChI=1S/C15H16N4OS/c1-3-9-18(11(2)20)15-17-19-10-13(16-14(19)21-15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3
InChIKeyUCPCXFUUDRCZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide (CAS 88013-18-7): Physicochemical and Scaffold Identity Overview for Research Procurement


N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide (CAS 88013-18-7) is a synthetic heterocyclic small molecule belonging to the imidazo[2,1-b][1,3,4]thiadiazole fused bicyclic class, bearing a phenyl substituent at the 6-position and an N-propylacetamide moiety at the 2-position . With a molecular formula of C15H16N4OS and an exact mass of 300.10400 Da, its computed logP of 3.22 and polar surface area (PSA) of 78.74 Ų place it in a moderately lipophilic drug-like physicochemical space distinct from its closest N-methyl analog . The imidazo[2,1-b][1,3,4]thiadiazole scaffold is recognized in medicinal chemistry for its versatility in anticancer, antimicrobial, and kinase-inhibitory applications, though no imidazo[2,1-b][1,3,4]thiadiazole-based drug has yet reached the market [1].

Why N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide Cannot Be Casually Substituted by In-Class Analogs: The N-Alkyl Chain Length Determinant


Within the 6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl acetamide sub-series, the N-alkyl substituent length is not a trivial interchange. The N-propyl variant (CAS 88013-18-7, MW=300.38, logP≈3.22) differs from the N-methyl analog (CAS 34396-93-5, MW=272.33, logP≈2.18) by two methylene units, producing a calculated logP increase of approximately 1 log unit and a molecular weight increase of 28 Da . In the broader imidazo[2,1-b][1,3,4]thiadiazole class, C-2 substituent identity has been shown to significantly impact antiproliferative potency, target engagement, and ADME properties [1][2]. For instance, in a series of 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives, minor structural modifications at the 2-position produced IC50 variations spanning from 5.11 µM to >50 µM against pancreatic cancer cell lines [2]. Generic substitution without confirmatory batch-matched data therefore risks compromising experimental reproducibility and biological interpretation.

Quantitative Evidence Guide for N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide (CAS 88013-18-7): Comparator-Based Differentiation Data


N-Propyl vs. N-Methyl Acetamide: Physicochemical Differentiation by logP and Molecular Weight

The N-propyl substitution in CAS 88013-18-7 yields a computed logP of 3.22 versus approximately 2.18 for the N-methyl analog (CAS 34396-93-5), representing an increase of ~1.04 log units . Molecular weight increases from 272.33 to 300.38 Da, and the exact mass shifts from 272.073 to 300.104 Da. Rotatable bonds increase from 3 (N-methyl) to 5 (N-propyl), and PSA increases from approximately 60.5 Ų to 78.7 Ų . These differences place the N-propyl compound in a measurably more lipophilic and conformationally flexible property space. At the class level, lipophilicity modulation via C-2 substitution in imidazo[2,1-b][1,3,4]thiadiazoles has been correlated with differential cell permeability, protein binding, and in vitro potency [1].

Physicochemical Profiling Lipophilicity Medicinal Chemistry

Scaffold-Level Antiproliferative Activity of Closely Related 2-Substituted 6-Phenylimidazo[2,1-b][1,3,4]thiadiazoles Against Pancreatic Cancer Models

While no direct IC50 data for CAS 88013-18-7 itself is publicly available, structurally proximate 2-substituted 6-phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated quantifiable antiproliferative activity. In a series of 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives, compounds 9c and 9l exhibited IC50 values ranging from 5.11 to 10.8 µM across SUIT-2, Capan-1, and Panc-1 PDAC cell lines, while compounds 9e and 9n were active in only one cell line each, demonstrating that 2-position substituent identity is a critical determinant of potency [1]. In a separate series of 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles, compounds 12a and 12h showed NCI-60 panel IC50 values ranging from 0.23 to 11.4 µM and 0.29 to 12.2 µM respectively, with activity extending to gemcitabine-resistant Panc-1R cells at sub-micromolar levels [2]. These class-level data indicate that the 6-phenylimidazo[2,1-b][1,3,4]thiadiazole scaffold bearing a 2-position substituent is competent for low-micromolar to sub-micromolar anticancer activity, and that CAS 88013-18-7, by virtue of its distinct N-propylacetamide 2-substituent, occupies a unique SAR position within this active series.

Pancreatic Ductal Adenocarcinoma Antiproliferative Activity Cancer Cell Lines

N-Alkyl Chain Length Effects on ADME-Relevant Physicochemical Descriptors: N-Propyl vs. N-Methyl in the Imidazo[2,1-b][1,3,4]thiadiazole Acetamide Series

Direct comparison of computed ADME-relevant parameters reveals that CAS 88013-18-7 (N-propyl) and its N-methyl counterpart (CAS 34396-93-5) both comply with Lipinski's Rule of Five (zero violations) but differ in key drug-likeness descriptors . The N-propyl compound shows higher topological polar surface area (TPSA = 78.74 Ų vs. ~60.5 Ų for N-methyl), which is still within the favorable range for oral absorption (<140 Ų) but may reduce passive blood-brain barrier permeability relative to the N-methyl variant. LogP difference of ~1 unit places the N-propyl compound closer to the optimal range for cell permeability (logP 1–4), while the N-methyl analog sits near the lower boundary for some assays . At the class level, imidazo[2,1-b][1,3,4]thiadiazole derivatives with computed logP values in the 2.5–3.5 range have been reported to show favorable ADME profiles in in silico predictions, including acceptable human intestinal absorption and moderate CYP inhibition risk [1].

ADME Prediction Drug-Likeness Lipinski Parameters

Imidazo[2,1-b][1,3,4]thiadiazole Scaffold Privilege: Kinase Inhibition Potential Supported by Patent Evidence for TGF-β Receptor I Kinase

The imidazo[2,1-b][1,3,4]thiadiazole scaffold is specifically claimed in granted patents (US 8,389,554 / US 8,815,918) as a core structure for TGF-β receptor I kinase inhibitors with antitumor applications [1][2]. Within the generic formula (I), the 6-aryl substitution (including 6-phenyl) and 2-position amino/amido substitution are both explicitly claimed as active embodiments. While CAS 88013-18-7 itself is not a specifically exemplified compound in these patents, its structural elements (6-phenyl, 2-acetamido with N-alkyl chain) fall within the claimed Markush space. By contrast, compounds lacking the 6-phenyl group or bearing alternative 2-position linkers (e.g., sulfur-linked derivatives claimed in PI3K-inhibitor patents [3]) represent distinct chemotypes with different target selectivity profiles. This patent-derived target annotation differentiates the 6-phenyl-2-amino/amido subclass from other imidazo[2,1-b][1,3,4]thiadiazole sub-series.

Kinase Inhibition TGF-β Signaling Patent Evidence

Recommended Research Application Scenarios for N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide (CAS 88013-18-7)


SAR Probe for N-Alkyl Chain Length Optimization in 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole Acetamide Series

As established in Section 3, the N-propyl group of CAS 88013-18-7 produces a computed logP of 3.22 versus ~2.18 for the N-methyl analog, with corresponding differences in PSA and rotatable bond count . This compound is therefore best deployed as a systematic SAR probe to evaluate the impact of incremental lipophilicity on target binding, cell permeability, and metabolic stability within an N-alkyl acetamide series. Researchers should procure the N-methyl (CAS 34396-93-5), N-ethyl (if available), and N-propyl (CAS 88013-18-7) analogs together to construct a homologous alkyl series and correlate physicochemical trends with in vitro activity readouts.

TGF-β Receptor I Kinase Inhibitor Screening and Hit Validation in Oncology Programs

Given that the 6-phenylimidazo[2,1-b][1,3,4]thiadiazole scaffold with 2-position amido substitution is claimed in TGF-βRI kinase inhibitor patents [1], CAS 88013-18-7 qualifies as a screening candidate in TGF-β-driven oncology programs (e.g., pancreatic cancer, glioblastoma, or metastatic models where TGF-β signaling promotes epithelial-to-mesenchymal transition). Its distinct N-propyl substitution offers a differentiated lipophilicity profile compared to the N-methyl comparator, which may translate to altered cellular potency or kinase selectivity. Procurement should include confirmatory analytical characterization (NMR, HRMS, HPLC purity ≥95%) to ensure identity before committing to enzymatic or cellular TGF-βRI kinase assays.

Lipophilicity-Dependent Cell Permeability and ADME Profiling Using the 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole Scaffold

The ~1-log-unit logP elevation of CAS 88013-18-7 relative to its N-methyl counterpart makes it a useful tool compound for investigating lipophilicity-permeability relationships in imidazo[2,1-b][1,3,4]thiadiazoles . In Caco-2 or PAMPA permeability assays, the N-propyl compound would be expected to show higher apparent permeability than the N-methyl analog, though the elevated PSA may partially offset this gain. Parallel assessment of metabolic stability in liver microsomes or hepatocytes for both compounds would provide a head-to-head readout of N-alkyl chain length effects on intrinsic clearance, informing lead optimization in medicinal chemistry programs.

Chemical Biology Tool for Investigating 2-Substituent Effects on Antiproliferative Activity in Pancreatic Cancer Models

Building on the class-level evidence that 2-substituted 6-phenylimidazo[2,1-b][1,3,4]thiadiazoles exhibit IC50 values ranging from 0.23 to >50 µM against pancreatic cancer cell lines [2][3], CAS 88013-18-7 represents a chemically distinct entry for expanding the SAR landscape at the 2-position. In head-to-head proliferation assays (e.g., MTT or CellTiter-Glo at 72 h) using SUIT-2, Capan-1, or Panc-1 PDAC models, this compound can be benchmarked against published 2-substituted analogs to quantify the contribution of the N-propylacetamide group to potency and selectivity relative to 2-indole, 2-benzothiazole, or 2-piperidine derivatives.

Quote Request

Request a Quote for N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.